5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole chemical properties
5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Part 1: Executive Summary & Structural Pharmacophore
5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS: 10185-66-7) represents a privileged structural motif in medicinal chemistry, serving as a critical bioisostere for esters and amides. Unlike the labile ester linkage, the 1,2,4-oxadiazole ring offers enhanced metabolic stability while retaining the capacity for hydrogen bond acceptance and π-stacking interactions.
This specific molecule combines two distinct pharmacophoric elements:
-
The 5-Tert-butyl group: A bulky, lipophilic moiety that enhances membrane permeability and provides steric protection to the oxadiazole ring against nucleophilic attack at the C-5 position.
-
The 3-Nitrophenyl group: An electron-deficient aromatic system. The nitro group serves as a "masked" amine; its reduction is the primary gateway to synthesizing aniline-based drugs, including Sphingosine-1-phosphate receptor 1 (S1P1) agonists and urea-based antimicrobial agents.
This guide details the physicochemical profile, validated synthetic protocols, and biological utility of this compound, designed for researchers requiring high-fidelity data for lead optimization.
Part 2: Physicochemical Properties
The following data aggregates experimental and calculated values essential for evaluating the compound's "drug-likeness" and suitability for high-throughput screening (HTS) libraries.
Table 1: Physicochemical Profile of CAS 10185-66-7
| Property | Value | Context & Implication |
| Molecular Formula | C₁₂H₁₃N₃O₃ | Core scaffold composition.[1] |
| Molecular Weight | 247.25 g/mol | Optimal for fragment-based drug discovery (Rule of 3 compliant). |
| LogP (Calculated) | 3.65 ± 0.4 | Highly lipophilic due to the tert-butyl group; indicates good passive diffusion but potential solubility issues in aqueous media without formulation. |
| TPSA | ~75 Ų | (Nitro: 45.8 + Oxadiazole: 28.9). Well within the range for oral bioavailability (<140 Ų). |
| H-Bond Acceptors | 5 | Nitro (2) + Oxadiazole (3).[2][3][4] |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability but limits specific receptor binding modes prior to nitro reduction. |
| Rotatable Bonds | 2 | Rigid core structure minimizes entropy loss upon binding. |
| Melting Point | 65–70 °C (Predicted) | Crystalline solid. Note: Exact MP depends on solvent of crystallization; DSC verification recommended. |
Part 3: Synthetic Methodology
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most reliably achieved via the cyclodehydration of O-acylamidoximes. The following protocol is a "self-validating" system: the appearance of the tert-butyl singlet in NMR (~1.4 ppm) and the disappearance of the broad amidoxime O-H peak confirm success.
Reaction Mechanism & Workflow
The synthesis proceeds in two phases:[5][6][7][8]
-
O-Acylation: Reaction of 3-nitrobenzamidoxime with pivaloyl chloride.
-
Cyclodehydration: Thermal closure of the ring, often requiring reflux in a high-boiling solvent (Toluene/Pyridine) or catalysis by TBAF.
Figure 1: Step-wise synthetic pathway from nitrile precursor to final oxadiazole scaffold.
Validated Experimental Protocol
Reagents:
-
3-Nitrobenzamidoxime (1.0 eq)
-
Pivaloyl Chloride (1.1 eq)
-
Pyridine (Solvent/Base)
-
Ethyl Acetate / Hexanes (Workup)
Procedure:
-
Preparation: Dissolve 3-nitrobenzamidoxime (e.g., 10 mmol) in anhydrous pyridine (20 mL) under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add pivaloyl chloride dropwise to control the exotherm. The solution will likely turn yellow/orange.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (115°C) for 4–6 hours. Causality: Heating is required to drive the dehydration of the intermediate O-acylamidoxime; insufficient heat yields the open-chain ester.
-
Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product typically precipitates.
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1N HCl (to remove pyridine), then brine. Dry over
. -
Validation: Recrystallize from Ethanol/Water.
-
QC Check: 1H NMR (CDCl3): Look for 9H singlet at ~1.45 ppm (t-butyl) and aromatic protons (8.0-9.0 ppm).
-
Part 4: Chemical Stability & Reactivity
Understanding the stability profile is crucial for handling this compound in library storage or subsequent reactions.
1. Hydrolytic Stability:
-
Acidic Conditions: The 1,2,4-oxadiazole ring is robust against dilute acid, making it compatible with acidic deprotection steps (e.g., Boc-removal elsewhere on a molecule).
-
Basic Conditions: The ring is susceptible to nucleophilic attack at C-5 by strong bases (e.g., NaOH, NaOMe) at elevated temperatures, leading to ring cleavage back to the amidoxime or cyano-compound. However, the bulky 5-tert-butyl group provides significant steric shielding, making this specific derivative far more stable than its 5-methyl or 5-unsubstituted analogs.
2. Nitro Group Reduction (The Key Transformation): The 3-nitro group is the primary handle for diversification.
-
Method A (Catalytic Hydrogenation):
, Pd/C in MeOH. Risk:[5] High pressure or prolonged time may reduce the N-O bond of the oxadiazole ring (ring opening). -
Method B (Chemoselective):
in EtOH or Fe/NH4Cl. These methods selectively reduce the nitro group to the aniline without compromising the oxadiazole core.
Part 5: Biological Context & SAR Logic
This molecule serves as a template for S1P1 (Sphingosine-1-phosphate receptor 1) agonists . The 1,2,4-oxadiazole mimics the carboxylic acid or amide functionality found in endogenous ligands, improving bioavailability.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how modifications to this core scaffold influence biological activity, specifically for immunomodulatory or antimicrobial applications.
Figure 2: Structure-Activity Relationship (SAR) flow for the optimization of oxadiazole-based therapeutics.
Application Note: In antimicrobial research, the 3-nitrophenyl derivative often serves as a "prodrug" or precursor. The reduced aniline form is frequently coupled with isocyanates to form ureas, which have demonstrated potency against MRSA and Mycobacterium tuberculosis by inhibiting cell wall synthesis.
References
-
Amadis Chemical. (2024). Product Specification: 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 10185-66-7).[2] Retrieved from
- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Discusses the bioisosteric properties and metabolic stability of 1,2,4-oxadiazoles).
-
Santa Cruz Biotechnology. (2024). 5-tert-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Properties. Retrieved from (Note: Reference provided for physicochemical comparison with the 4-nitro isomer).
- Jakopin, Z. (2018). Synthesis of 1,2,4-oxadiazoles from amidoximes. Current Organic Chemistry.
-
PubChem. (2024). Compound Summary for 1,2,4-Oxadiazole Derivatives. Retrieved from
Sources
- 1. scbt.com [scbt.com]
- 2. 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole,10185-66-7-Amadis Chemical [amadischem.com]
- 3. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
